molecular formula C14H13N5OS B2683613 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide CAS No. 1421459-61-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2683613
CAS No.: 1421459-61-1
M. Wt: 299.35
InChI Key: DPDCOFUAQKZGCV-UHFFFAOYSA-N
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Description

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a pyrimidine ring, and a thiophene ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a pyrimidine ring, and a thiophene ring. These rings would be connected by nitrogen and carbon atoms, forming a complex, multi-ring structure .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the pyrazole and pyrimidine rings could undergo substitution reactions, while the carboxamide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its stability and rigidity. The exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide and its derivatives have been a subject of significant interest in scientific research due to their potential biological activities. Studies have focused on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. For instance, a study explored the synthesis of a series of pyrazolopyrimidines and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into their structure-activity relationship (SAR) (Rahmouni et al., 2016).

Chemical Characterization and Reactions

Further research has been conducted on the chemical characterization and reactions involving similar compounds. For instance, novel thienopyrazole derivatives have been synthesized and characterized, demonstrating the versatility of these compounds in chemical synthesis (Ahmed et al., 2018). Additionally, investigations into the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones through various chemical reactions have highlighted their potential in creating diverse bioactive molecules (Bol’but et al., 2014).

Catalytic Applications

The compound has also found applications in catalysis, where derivatives have been used as ligands for obtaining bimetallic boron-containing heterogeneous catalysts, demonstrating high activity in the Suzuki reaction in aqueous media. This has allowed for the development of convenient methods for the synthesis of heterobiaryls containing furyl and thienyl rings, indicating its utility in green chemistry and sustainable processes (Bumagin et al., 2019).

Antitumor and Molecular Docking Studies

Furthermore, derivatives of this compound have been subjected to antitumor activity and molecular docking studies. These studies have revealed significant in vitro antitumor activity against certain cell lines, such as HepG2, along with detailed molecular docking analyses to understand the interactions at the molecular level (Fahim et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-6-10(2)19(18-9)14-15-7-11(8-16-14)17-13(20)12-4-3-5-21-12/h3-8H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDCOFUAQKZGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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